2-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
2-BROMO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a pyridazine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-BROMO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: :
Properties
Molecular Formula |
C18H14BrN3O3S |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-bromo-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H14BrN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) |
InChI Key |
PSTSZLASGLIPEM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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